An In-depth Technical Guide to the Discovery and Synthesis of CCR1 Antagonist 9
An In-depth Technical Guide to the Discovery and Synthesis of CCR1 Antagonist 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CCR1 antagonist 9, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting CCR1 for inflammatory and autoimmune diseases.
Introduction to CCR1 and Its Role in Disease
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T-cells, to sites of inflammation[1]. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events, leading to chemotaxis and cellular activation[2][3][4]. Dysregulation of the CCR1 signaling pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease[1]. Consequently, the development of small molecule antagonists targeting CCR1 has been a significant focus of pharmaceutical research.
Discovery of CCR1 Antagonist 9
CCR1 antagonist 9, also identified as compound 19e in scientific literature, emerged from a focused drug discovery program aimed at identifying novel azaindazole-based CCR1 antagonists. The discovery process involved high-throughput screening (HTS) to identify initial hits, followed by extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This effort led to the identification of a series of potent antagonists, with compound 19e (CCR1 antagonist 9) being selected as a clinical candidate.
Synthesis of CCR1 Antagonist 9
The chemical name for CCR1 antagonist 9 is N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. The synthesis of this compound is detailed in the scientific literature, specifically in a 2019 publication in Bioorganic & Medicinal Chemistry Letters by Harcken et al.. While the full step-by-step protocol from the primary literature is not publicly available, a general synthetic route can be inferred from related syntheses of pyrazolo[3,4-b]pyridine derivatives. The synthesis likely involves the formation of the core pyrazolo[3,4-b]pyridine scaffold, followed by amide coupling with the appropriate side chains.
A plausible, generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for CCR1 antagonist 9.
Quantitative Biological Data
The biological activity of CCR1 antagonist 9 has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Calcium Flux Assay | Human CCR1 | IC50 | 6.8 nM | |
| Chemotaxis Assay | THP-1 cells | IC50 | 28 nM | |
| hERG Inhibition Assay | hERG channel | IC50 | 30 µM |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize CCR1 antagonist 9 are provided below. These protocols are based on standard procedures described in the scientific literature.
Calcium Flux Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Principle: CCR1 activation by an agonist leads to the release of calcium from intracellular stores and influx from the extracellular space. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Workflow:
Caption: Workflow for the calcium flux assay.
Detailed Protocol:
-
Cell Preparation: Use a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove any excess extracellular dye.
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of CCR1 antagonist 9 for a predetermined period.
-
Agonist Stimulation: Add a CCR1 agonist, such as CCL3 (MIP-1α), to the cells to induce calcium mobilization.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Plot the fluorescence response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.
Principle: CCR1-expressing cells, such as the human monocytic cell line THP-1, will migrate along a concentration gradient of a CCR1 ligand. An antagonist will inhibit this migration.
Workflow:
Caption: Workflow for the chemotaxis assay.
Detailed Protocol:
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Chemoattractant: Add a solution containing a CCR1 agonist (e.g., CCL3) to the lower wells of the chamber.
-
Cell Preparation: Resuspend CCR1-expressing cells (e.g., THP-1 cells) in assay medium.
-
Compound Incubation: Incubate the cells with various concentrations of CCR1 antagonist 9.
-
Cell Seeding: Add the cell and compound mixture to the upper chamber of the Transwell plate.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the porous membrane (typically 1-4 hours at 37°C).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: Plot the number of migrated cells against the antagonist concentration and determine the IC50 value.
CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Ligand binding to CCR1 initiates a cascade of intracellular events that ultimately lead to cell migration and other inflammatory responses.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of CCR1 antagonist 9.
Conclusion
CCR1 antagonist 9 is a potent and selective small molecule inhibitor of the CCR1 receptor. Its discovery and development represent a significant advancement in the pursuit of novel therapies for a range of inflammatory and autoimmune disorders. This technical guide has provided a summary of the available information on its synthesis, biological activity, and the experimental methods used for its characterization. Further research and clinical investigation will be crucial to fully elucidate the therapeutic potential of this promising compound.
